molecular formula C12H21NO3 B8058834 Tert-butyl N-(3-acetylcyclopentyl)carbamate

Tert-butyl N-(3-acetylcyclopentyl)carbamate

Cat. No.: B8058834
M. Wt: 227.30 g/mol
InChI Key: GUXURKSRCUGCCA-UHFFFAOYSA-N
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Description

Tert-butyl N-(3-acetylcyclopentyl)carbamate is an organic compound with the molecular formula C12H21NO3 It is a derivative of carbamate, featuring a tert-butyl group and an acetylcyclopentyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-(3-acetylcyclopentyl)carbamate typically involves the reaction of tert-butyl carbamate with 3-acetylcyclopentyl chloride under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction is usually performed in an organic solvent like dichloromethane or tetrahydrofuran at room temperature .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl N-(3-acetylcyclopentyl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Tert-butyl N-(3-acetylcyclopentyl)carbamate has several applications in scientific research:

    Chemistry: Used as a protecting group for amines in organic synthesis, facilitating the synthesis of complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.

    Medicine: Explored for its potential use in drug development, particularly as a prodrug that can release active pharmaceutical ingredients under specific conditions.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl N-(3-acetylcyclopentyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as a substrate or inhibitor, modulating the activity of these targets. The pathways involved may include enzymatic hydrolysis, leading to the release of active intermediates that exert biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl N-(3-acetylcyclopentyl)carbamate is unique due to its specific structural features, which confer distinct reactivity and stability compared to other carbamate derivatives.

Properties

IUPAC Name

tert-butyl N-(3-acetylcyclopentyl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO3/c1-8(14)9-5-6-10(7-9)13-11(15)16-12(2,3)4/h9-10H,5-7H2,1-4H3,(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUXURKSRCUGCCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1CCC(C1)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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